

Spectral Analysis of N-Boc-5-bromoindole: A Technical Guide

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Compound of Interest

Compound Name: **N-Boc-5-bromoindole**

Cat. No.: **B060351**

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This technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **N-Boc-5-bromoindole**, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

^1H NMR Spectral Data

The ^1H NMR spectrum of **N-Boc-5-bromoindole** was acquired in deuterated chloroform (CDCl_3) on a 300 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.12	d	8.2	H-7
7.65	d	3.7	H-2
7.40	dd	7.8, 0.7	H-6
7.18	t	8.0	H-4
6.65	dd	3.8, 0.7	H-3
1.69	s	-	$-\text{C}(\text{CH}_3)_3$

¹³C NMR Spectral Data

The ¹³C NMR spectrum of **N-Boc-5-bromoindole** was recorded in CDCl₃ at a frequency of 100 MHz. The chemical shifts (δ) are provided in ppm.

Chemical Shift (δ) ppm	Assignment
149.4	C=O
135.5	C-7a
131.1	C-3a
126.4	C-2
125.5	C-6
125.1	C-4
114.6	C-5
114.2	C-7
107.0	C-3
84.2	-C(CH ₃) ₃
28.1	-C(CH ₃) ₃

Experimental Protocols

The NMR spectra were obtained for a solution of **N-Boc-5-bromoindole** in deuterated chloroform (CDCl₃). A 300 MHz spectrometer was utilized for the ¹H NMR analysis, and a 100 MHz spectrometer was used for the ¹³C NMR analysis. Tetramethylsilane (TMS) served as the internal standard for referencing the chemical shifts.

Molecular Structure and Numbering

The chemical structure of **N-Boc-5-bromoindole** with the atom numbering scheme used for the NMR peak assignments is depicted below.

Fig. 1: Structure of **N-Boc-5-bromoindole** with atom numbering.

- To cite this document: BenchChem. [Spectral Analysis of N-Boc-5-bromoindole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b060351#1h-nmr-and-13c-nmr-spectral-data-for-n-boc-5-bromoindole>

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